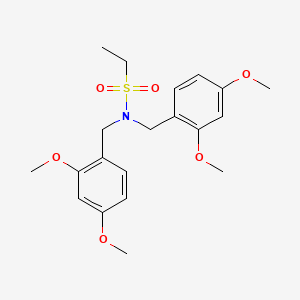

N,n-bis(2,4-dimethoxybenzyl)ethanesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N,n-bis(2,4-dimethoxybenzyl)ethanesulfonamide related compounds has been described in the literature . For instance, a platinum (II) complex bearing a similar ligand was prepared and characterized using various spectroscopic techniques . The ligand was synthesized by subsequent reactions of p-tolyl chloride with potassium thiocyanate and bis (2,4-dimethoxybenzyl)amine .Molecular Structure Analysis

The molecular structure of N,n-bis(2,4-dimethoxybenzyl)ethanesulfonamide is represented by the formula C20H27NO6S . The structure of a similar platinum (II) complex was determined by single crystal X-ray diffraction .Aplicaciones Científicas De Investigación

Heavy Metal Sensors

N,N-bis(2,4-dimethoxybenzyl)ethanesulfonamide and related compounds have been synthesized and applied in the development of heavy metal sensors. A study by Sheikh et al. (2016) demonstrated the use of these compounds in the fabrication of a glassy carbon electrode for a highly efficient cobalt ion sensor. The sensors showed high sensitivity, large-dynamic concentration ranges, long-term stability, and improved electrochemical performance towards cobalt ions (Sheikh et al., 2016).

Alzheimer's Disease Therapeutics

Another significant application of similar compounds is in Alzheimer's disease therapy. Storr et al. (2009) reported the synthesis of glycosylated tetrahydrosalens, derivatives of N,N-bis(2,4-dimethoxybenzyl)ethanesulfonamide, and evaluated them for their potential use as Alzheimer's disease therapeutics. The compounds demonstrated a significant affinity for metal ions and attenuated Abeta(1-40) aggregation, an important aspect in Alzheimer's disease pathogenesis (Storr et al., 2009).

Nanomaterial Synthesis

In the field of nanomaterial synthesis, N,N-bis(2,4-dimethoxybenzyl)ethanesulfonamide-related compounds have been utilized. Veranitisagul et al. (2011) discussed the use of these compounds as novel ligands for rare earth metal ions, leading to the successful preparation of single-phase ceria (CeO2) by thermal decomposition of the metal-benzoxazine dimer complexes (Veranitisagul et al., 2011).

Spectroscopic Studies

Dunkers and Ishida (1995) conducted spectroscopic studies on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a related compound, to model the phenolic resulting from ring-opening polymerization of benzoxazine monomers. This research aids in understanding the vibrational behavior of such compounds in various states (Dunkers & Ishida, 1995).

Propiedades

IUPAC Name |

N,N-bis[(2,4-dimethoxyphenyl)methyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO6S/c1-6-28(22,23)21(13-15-7-9-17(24-2)11-19(15)26-4)14-16-8-10-18(25-3)12-20(16)27-5/h7-12H,6,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIVCLUAMDDILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(CC1=C(C=C(C=C1)OC)OC)CC2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,n-bis(2,4-dimethoxybenzyl)ethanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

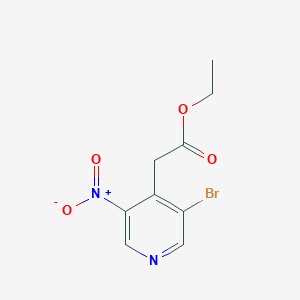

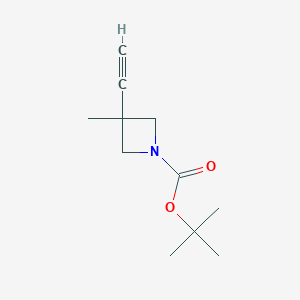

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)

![ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1405004.png)

![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1405009.png)

![Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1405013.png)

![3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one](/img/structure/B1405016.png)